1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C8H13N3S |
|---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
1-methyl-N-(thiolan-3-yl)pyrazol-4-amine |
InChI |
InChI=1S/C8H13N3S/c1-11-5-8(4-9-11)10-7-2-3-12-6-7/h4-5,7,10H,2-3,6H2,1H3 |
InChI Key |
YEPSUTGYYZSZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2CCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with thiolane under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Substitution: Halogens, nucleophiles; reactions are typically conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted pyrazolamines.
Scientific Research Applications
1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Pyrazole-4-amine Derivatives
Key Observations :
- Heteroatom Influence : The sulfur in thiolan (vs. oxygen in oxane or THF derivatives) increases lipophilicity and may enhance metabolic stability or alter binding interactions due to larger atomic size and polarizability .
Key Observations :
- Copper-Mediated Coupling : The low yield (17.9%) in highlights challenges in forming cyclopropyl-pyrazole derivatives, possibly due to steric hindrance.
- Efficient Heterocycle Formation: The use of Vilsmeier–Haack reagent in achieved high yields (82%), suggesting that pyrazole-thienopyrimidine hybrids are synthetically accessible.
Physicochemical Properties
- Melting Points : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibits a melting point of 104.0–107.0°C , which may reflect its crystalline packing influenced by the pyridine group.
- Spectroscopic Data :
- ¹H NMR : Pyridine-containing analogs (e.g., ) show aromatic protons at δ 8.87 ppm, while aliphatic thiolan or oxane derivatives would lack these signals.
- ¹³C NMR : The trifluoromethyl group in causes distinct ¹⁹F NMR shifts (δ -61.15 ppm), whereas sulfur in thiolan could lead to deshielding effects in ¹³C spectra.
Q & A
Q. 1.1. What are the optimal synthetic routes for 1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example, a pyrazole precursor (e.g., 4-iodo-1-methylpyrazole) is reacted with thiolan-3-amine under Buchwald-Hartwig amination conditions. Key parameters include:
- Catalysts: Copper(I) bromide or palladium-based catalysts enhance coupling efficiency .
- Solvents: Polar aprotic solvents like DMSO improve solubility of intermediates .
- Temperature: Controlled heating (e.g., 35–50°C) prevents decomposition of sensitive intermediates .
- Purification: Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization ensures high purity .
Q. 1.2. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substitution patterns (e.g., pyrazole ring protons at δ 8.8–7.5 ppm, thiolan methylene signals at δ 3.5–2.5 ppm) .
- Mass Spectrometry: HRMS (ESI) validates molecular weight (e.g., [M+H] at m/z 215) .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks in the solid state .
Q. 1.3. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer: Stability studies should include:
- pH Screening: Test aqueous solutions at pH 2–12 to identify decomposition thresholds (e.g., hydrolysis of the amine-thiolan bond under acidic conditions) .
- Thermal Analysis: TGA/DSC assesses decomposition temperatures (e.g., stable up to 150°C in inert atmospheres) .
- Light Sensitivity: Store in amber vials if UV-Vis spectra indicate photodegradation .
Advanced Research Questions
Q. 2.1. How can computational methods (e.g., DFT) predict the reactivity and binding modes of this compound?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-311G(d,p) to model electron density maps, identifying nucleophilic/electrophilic sites (e.g., pyrazole N-atoms as H-bond acceptors) .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock. Prioritize conformers with low binding energies (< -8 kcal/mol) .
- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 suggests moderate membrane permeability) .
Q. 2.2. How do structural modifications (e.g., substituents on the pyrazole or thiolan rings) influence bioactivity?
Methodological Answer: Design a Structure-Activity Relationship (SAR) study:
- Pyrazole Modifications: Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 5 to enhance metabolic stability .
- Thiolan Modifications: Replace sulfur with oxygen in the thiolan ring to reduce toxicity while maintaining target affinity .
- Biological Assays: Compare IC values in enzyme inhibition assays (e.g., kinase panels) to quantify effects of substitutions .
Q. 2.3. How can contradictory data on biological activity be resolved?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Meta-Analysis: Pool data from multiple studies (e.g., IC ranges for kinase inhibition) and apply statistical tests (ANOVA) to identify outliers .
- Mechanistic Studies: Use knock-out models or siRNA silencing to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
